

An In-depth Technical Guide to 13-Methyltetradecanoic Acid

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Compound of Interest

Compound Name: 13-Methyltetradecanoic Acid

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **13-methyltetradecanoic acid**, a branched-chain saturated fatty acid with significant biological activity. It covers its nomenclature, physicochemical properties, relevant experimental protocols, and its role in cellular signaling pathways, particularly in the context of cancer research.

Nomenclature: Synonyms and Alternative Names

13-Methyltetradecanoic acid is known by a variety of names in scientific literature and chemical databases. Proper identification is crucial for accurate research and data correlation. The compound's IUPAC name is **13-methyltetradecanoic acid**. Other commonly used synonyms and identifiers are listed below.

Type	Name/Identifier
Systematic Name	13-Methyltetradecanoic acid
Common Names	Isopentadecanoic acid[1][2], 13-Methylmyristic acid[1][3]
Other Names	Subtilopentadecanoic acid[1][2], iso-C15:0, 15:0 iso[4]
CAS Number	2485-71-4[3][4]
PubChem CID	151014[3]
ChEBI ID	CHEBI:39250[3]
LIPID MAPS ID	LMFA01020009
Abbreviation	13-MTD[3]

Physicochemical and Spectroscopic Data

The structural and chemical properties of **13-methyltetradecanoic acid** are summarized below. These data are essential for its handling, analysis, and application in experimental settings.

General and Physical Properties

Property	Value
Molecular Formula	C ₁₅ H ₃₀ O ₂ [4]
Molecular Weight	242.40 g/mol [2]
Appearance	Solid
Melting Point	50.2 °C[5]
Boiling Point	189 °C (at 12 Torr)[5]
Solubility	Soluble in Chloroform, Ethanol, and Ether[5]
Density (Predicted)	0.894 ± 0.06 g/cm ³ [5]

Spectroscopic and Chromatographic Data

Parameter	Value
Kovats Retention Index (Std polar)	2776[2]
Kovats Retention Index (Semi-std non-polar)	1842, 1856[2]

Experimental Protocols

This section details methodologies for the synthesis and analysis of **13-methyltetradecanoic acid**, compiled from established research.

Chemical Synthesis via Wittig Reaction

A convenient synthesis method for **13-methyltetradecanoic acid** involves the elongation of an undecanoic acid chain using a Wittig reaction.[1][6]

Workflow Overview:

- Starting Material: Bromo-undecanoic acid ethyl ester.
- Phosphonium Salt Formation: React the starting material with triphenylphosphine to form the corresponding triphenylphosphonium salt.
- Ylide Generation: Treat the phosphonium salt with a strong base, such as sodium methoxide, to generate the Wittig reagent (an ylide).
- Wittig Reaction: Add isobutyraldehyde to the ylide solution. The ylide attacks the aldehyde, leading to the formation of a carbon-carbon double bond and elongating the chain.
- Hydrogenation: The resulting unsaturated fatty acid ester is hydrogenated to saturate the double bond.
- Saponification: The ester is hydrolyzed (e.g., with KOH) to yield the free fatty acid, **13-methyltetradecanoic acid**.
- Purification: The final product can be purified using techniques like column chromatography over activated silica gel to achieve high purity (>99%).[1][6]



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Caption: Workflow for the chemical synthesis of 13-MTD.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the extraction and quantification of total fatty acids, including **13-methyltetradecanoic acid**, from biological samples. The method uses deuterated internal standards for accurate quantification.^[7]

1. Sample Preparation and Lipid Extraction:

- For cellular samples (~0.5-2 million cells), add 100 μ L of a deuterated internal standard mix.
- Lyse cells with two volumes of methanol and acidify with HCl to a final concentration of 25 mM.
- For total fatty acid analysis, perform saponification by adding 500 μ L of 1N KOH in methanol and incubating for 1 hour at an elevated temperature. Neutralize with 1N HCl.
- Extract the fatty acids by adding 1 mL of iso-octane, vortexing, and centrifuging (3000 x g, 1 min) to separate the layers.
- Collect the upper iso-octane layer. Repeat the extraction for a total of two extractions.

2. Derivatization:

- Dry the pooled iso-octane extracts under a vacuum (e.g., using a SpeedVac).
- To the dried residue, add 25 μ L of 1% pentafluorobenzyl (PFB) bromide in acetonitrile and 25 μ L of 1% diisopropylethylamine in acetonitrile.

- Incubate at room temperature for 20 minutes to form PFB esters of the fatty acids.
- Dry the derivatized sample again under vacuum.

3. GC-MS Analysis:

- Re-dissolve the dried PFB esters in 50 μ L of iso-octane.
- Inject 1 μ L of the sample into the GC-MS system.
- GC Conditions: Use a suitable capillary column (e.g., Zebron ZB-5MSi). A typical temperature program starts at 60°C and ramps to 300°C at a rate of 4°C/min.[8]
- MS Conditions: Use negative ion chemical ionization (NICI) for high sensitivity of PFB esters. Monitor the appropriate ions for the analyte and the deuterated internal standard.
- Quantification: Create a standard curve using known concentrations of unlabeled fatty acid standards and a fixed amount of the internal standard. The ratio of the analyte peak area to the internal standard peak area is used to calculate the concentration in the unknown samples.

Biological Activity and Signaling Pathways

13-Methyltetradecanoic acid was first identified as a potent anti-cancer agent purified from a soy fermentation product.[3] It exhibits cytotoxic effects against a range of human cancer cell lines, including T-cell lymphomas, bladder, and breast cancer cells, primarily by inducing programmed cell death (apoptosis).[3][9]

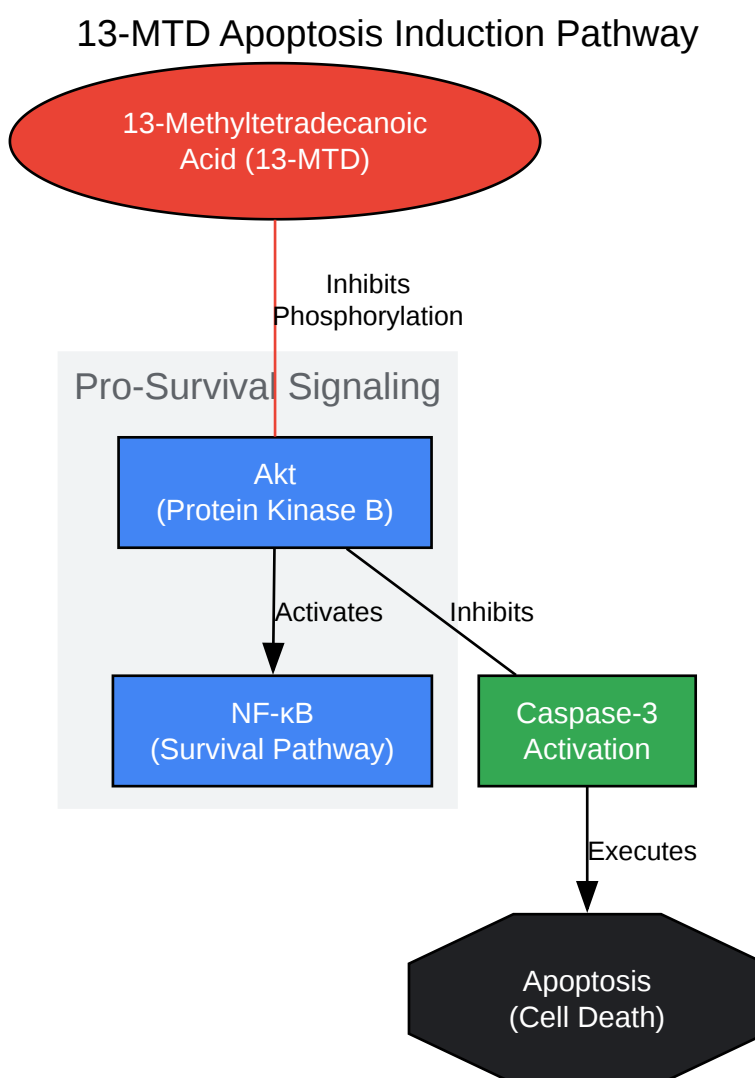
Induction of Apoptosis via Akt/NF- κ B Pathway

The primary mechanism of 13-MTD-induced apoptosis involves the modulation of the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation.[3][9]

Mechanism of Action:

- Inhibition of Akt Phosphorylation: 13-MTD treatment leads to a significant decrease in the phosphorylation of Akt (p-Akt), thereby inactivating it.[3][9][10]

- Downregulation of NF- κ B: Inactivated Akt can no longer phosphorylate and activate its downstream targets, including the NF- κ B pathway, a key pro-survival signaling cascade.[9][10]
- Caspase Activation: The inhibition of these survival signals leads to the activation of the executioner caspase cascade. Specifically, 13-MTD induces the cleavage of pro-caspase-3 into its active form, caspase-3.[9][10]
- Apoptosis Execution: Activated caspase-3 proceeds to cleave key cellular substrates, such as Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[10][11]



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Caption: 13-MTD inhibits Akt, leading to caspase-3 activation.

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